
6,7-ADTN hydrobromide
概要
準備方法
化学反応の分析
Key Reaction Conditions:
Step | Reagents/Conditions | Product | Yield (%) |
---|---|---|---|
Reduction | PtO₂, H₂ gas, ethanol solvent | Secondary amine | 75–85 |
Acylation | Propionyl chloride, anhydrous ether | Propionamide intermediate | 60–70 |
Demethylation | 48% HBr, reflux (110°C, 6 hr) | 6,7-ADTN hydrobromide | 90–95 |
Substitution Reactions
The bromide ion in this compound participates in nucleophilic substitution reactions:
-
Bromide Replacement : In polar solvents (e.g., water or methanol), the bromide counterion is replaced by nucleophiles like NH₃ or amines .
Example Reaction:
-
Conditions : Room temperature, methanol solvent, 12 hr reaction time.
-
Outcome : Forms ammonium derivatives with altered solubility profiles .
Stability Data:
Condition | Degradation Rate (t₁/₂) | Stabilizing Agent |
---|---|---|
Aqueous pH 7.4, 25°C | 48 hr | 0.1% sodium metabisulfite |
Dry powder, 4°C | >2 years | N/A |
Receptor Binding and Pharmacological Activity
This compound acts as a dopamine D1/D2 receptor agonist, with binding affinity modulated by structural features:
Receptor Affinity Profile :
Receptor Subtype | EC₅₀ (nM) | Relative Efficacy vs. Dopamine |
---|---|---|
D1 | 6.12 | 82% |
D2 | 15.8 | 45% |
Comparative Reactivity with Analogues
This compound’s reactivity differs from structurally related dopamine agonists:
Compound | Oxidation Susceptibility | Substitution Sites | Stability in Solution |
---|---|---|---|
6,7-ADTN HBr | High (catechol group) | N/A | Moderate (requires antioxidants) |
Apomorphine | Moderate | C1, C2 | Low (rapid autoxidation) |
Bromocriptine | Low | N/A | High |
科学的研究の応用
Neuroscience Research
6,7-ADTN hydrobromide is primarily utilized in neuroscience to study dopaminergic signaling pathways. Its effects on synaptic transmission have been documented extensively.
Synaptic Transmission Modulation
Research indicates that 6,7-ADTN can significantly influence both excitatory and inhibitory postsynaptic potentials (PSPs). In a study involving rat brain slices, 6,7-ADTN (50 μM) was shown to reduce inhibitory postsynaptic potentials (IPSPs) by approximately 21% . This suggests its role as a modulator of synaptic activity, mimicking the effects of dopamine and amphetamine.
Behavioral Studies
In vivo studies have demonstrated that administration of 6,7-ADTN induces hyperlocomotion in rodents. Specifically, when injected into the nucleus accumbens at a dose of 100 nmol per side, it led to increased locomotor activity, indicating its potential use in studying addiction and reward mechanisms .
Pharmacological Applications
The pharmacological profile of 6,7-ADTN makes it a valuable tool in drug development and therapeutic research.
Dopamine Receptor Agonism
As a dopamine D1 receptor agonist, 6,7-ADTN is used to explore the therapeutic potential for conditions associated with dopamine dysregulation, such as Parkinson's disease and schizophrenia. Its ability to activate dopamine receptors can help elucidate the mechanisms underlying these disorders and test new therapeutic strategies .
Addiction Research
The compound's effects on dopaminergic pathways have made it relevant in addiction studies. By examining how 6,7-ADTN influences reward-seeking behavior in animal models, researchers can gain insights into the neurobiological underpinnings of addiction and potential interventions .
Case Studies and Findings
Several case studies highlight the diverse applications of 6,7-ADTN:
作用機序
類似化合物との比較
6,7-ADTN 臭化水素酸塩は、ドーパミン受容体アゴニストとしての特定の構造と機能のためにユニークです。類似の化合物には次のものがあります。
ドーパミン: 同様の受容体活性を持つ自然発生の神経伝達物質。
アポモルフィン: 研究および臨床設定で使用される別のドーパミン受容体アゴニスト。
ブロモクリプチン: パーキンソン病などの障害の治療に使用されるドーパミンアゴニスト。
これらの化合物は、作用機序が似ていますが、化学構造と特定の用途が異なります。
生物活性
6,7-ADTN hydrobromide (6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene hydrobromide) is a synthetic compound classified as a broad-spectrum dopamine receptor agonist. It has garnered attention due to its potential therapeutic applications in neuropharmacology, particularly in the modulation of dopaminergic signaling pathways. This article synthesizes current research findings on the biological activity of this compound, highlighting its effects on various dopamine receptors and its implications in neurological studies.
6,7-ADTN primarily acts as an agonist at dopamine receptors, particularly the D1 and D2-like receptors. Studies have demonstrated that it can significantly affect synaptic transmission in neuronal circuits by modulating both excitatory and inhibitory signals.
Key Findings:
- Dopamine Receptor Activation : 6,7-ADTN has been shown to mimic the effects of dopamine and amphetamines by reducing inhibitory postsynaptic potentials (IPSPs) in neuronal preparations. Specifically, a concentration of 50 μM resulted in a 21% reduction of IPSPs in certain experimental setups .
- Synaptic Transmission Modulation : The compound depresses excitatory synaptic transmission in the nucleus accumbens by activating presynaptic dopamine receptors, contributing to its psychostimulant-like effects .
Biological Effects
The biological effects of this compound extend beyond simple receptor activation. It has been implicated in various physiological processes:
- Appetite Regulation : Research indicates that 6,7-ADTN influences appetite through its action on the growth hormone secretagogue receptor (GHS-R1a), leading to increased intracellular cAMP levels when co-expressed with other receptors .
- Neurotransmitter Release : The compound affects neurotransmitter release dynamics by altering calcium signaling pathways and cyclic AMP levels within cells expressing dopamine receptors .
Case Studies and Research Findings
Several studies have explored the pharmacological properties and biological activities of this compound:
Implications for Therapeutics
The ability of 6,7-ADTN to selectively activate dopamine receptors positions it as a candidate for therapeutic applications in conditions characterized by dopaminergic dysregulation such as Parkinson's disease and schizophrenia. Its role in appetite regulation also suggests potential applications in obesity treatment.
特性
IUPAC Name |
6-amino-5,6,7,8-tetrahydronaphthalene-2,3-diol;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.BrH/c11-8-2-1-6-4-9(12)10(13)5-7(6)3-8;/h4-5,8,12-13H,1-3,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGHHIOBQEXZBAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(C=C2CC1N)O)O.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501017128 | |
Record name | (+/-)-ADTN hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501017128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13575-86-5 | |
Record name | 2-Amino-6,7-dihydroxytetralin hydrobromide, (+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013575865 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6,7-ADTN hydrobromide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=287353 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (+/-)-ADTN hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501017128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (�±)-2-Amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-AMINO-6,7-DIHYDROXYTETRALIN HYDROBROMIDE, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U1P469341B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。